molecular formula C5H7BrN2O3 B10871378 5-Bromo-3-nitro-1,2,3,4-tetrahydropyridin-4-ol

5-Bromo-3-nitro-1,2,3,4-tetrahydropyridin-4-ol

Cat. No.: B10871378
M. Wt: 223.02 g/mol
InChI Key: YZIDYPJLZGGULQ-UHFFFAOYSA-N
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Description

5-Bromo-3-nitro-1,2,3,4-tetrahydro-4-pyridinol is an organic compound characterized by its unique chemical structure It is a derivative of pyridine, featuring a bromine atom at the 5-position and a nitro group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-nitro-1,2,3,4-tetrahydro-4-pyridinol typically involves the bromination of 1,2,3,4-tetrahydro-4-pyridinol followed by nitration. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane. The nitration step involves the use of nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the desired position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-nitro-1,2,3,4-tetrahydro-4-pyridinol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium thiocyanate can facilitate substitution reactions.

Major Products

    Oxidation: Corresponding oxides.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyridinol derivatives.

Scientific Research Applications

5-Bromo-3-nitro-1,2,3,4-tetrahydro-4-pyridinol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-3-nitro-1,2,3,4-tetrahydro-4-pyridinol involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom can also participate in halogen bonding, influencing the compound’s reactivity and interactions .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-3-nitro-1,2,4-triazole
  • 5-Bromo-5-nitro-1,3-dioxane
  • Naphthalene, 1,2,3,4-tetrahydro-5-nitro-

Uniqueness

5-Bromo-3-nitro-1,2,3,4-tetrahydro-4-pyridinol is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C5H7BrN2O3

Molecular Weight

223.02 g/mol

IUPAC Name

5-bromo-3-nitro-1,2,3,4-tetrahydropyridin-4-ol

InChI

InChI=1S/C5H7BrN2O3/c6-3-1-7-2-4(5(3)9)8(10)11/h1,4-5,7,9H,2H2

InChI Key

YZIDYPJLZGGULQ-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C(=CN1)Br)O)[N+](=O)[O-]

Origin of Product

United States

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